Venlafaxine N-oxide-d6
Description
Venlafaxine N-oxide-d6 is a deuterated analog of venlafaxine N-oxide, a transformation product derived from the antidepressant venlafaxine. Venlafaxine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) metabolized primarily via CYP2D6-mediated O-demethylation to desvenlafaxine (O-desmethylvenlafaxine), an active metabolite . Venlafaxine N-oxide forms during ozonation of wastewater containing venlafaxine and can revert to the parent compound under certain conditions . The deuterated form (N-oxide-d6) is used as an internal standard in analytical chemistry to quantify venlafaxine and its metabolites in environmental and pharmacological studies .
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
299.44 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide |
InChI |
InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3 |
InChI Key |
LASJEFFANGIOGZ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-] |
Canonical SMILES |
C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Venlafaxine N-oxide-d6 typically involves the deuteration of Venlafaxine followed by the introduction of the N-oxide functional group. The process begins with the deuteration of Venlafaxine using deuterium gas (D2) under high pressure and temperature conditions. This step ensures the incorporation of deuterium atoms into the molecule. The deuterated Venlafaxine is then subjected to oxidation using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), to form the N-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale oxidation reactors for the introduction of the N-oxide group. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired quality for pharmaceutical applications .
Chemical Reactions Analysis
Ozonation Degradation Pathways
Under ozonation conditions, Venlafaxine N-oxide-d6 undergoes complex transformations. A study using high-resolution mass spectrometry identified 17 transformation products formed via two primary pathways :
| Reaction Pathway | Number of Products | Structural Modifications |
|---|---|---|
| Direct ozone attack | 10 | Addition of 1–3 oxygen atoms; cleavage of C, -CH₂, C₂H₂, or C₃H₆ groups |
| OH radical-mediated oxidation | 3 | Hydroxylation and demethylation |
Example Reaction :
The dominant products include hydroxylated and carboxylated derivatives .
Reduction to Parent Compound
This compound acts as a prodrug, reverting to active venlafaxine under physiological conditions via enzymatic or chemical reduction :
Reduction Reaction :
This reaction occurs rapidly in vivo, with a plasma half-life of <2 hours .
Demethylation Reactions
While direct demethylation data for this compound is limited, studies on its non-deuterated analog show:
-
N-Demethylation : Catalyzed by cytochrome P450 enzymes (CYP3A4), yielding N-desmethylvenlafaxine .
-
O-Demethylation : Produces O-desmethylvenlafaxine (ODV), a major active metabolite .
Kinetic Parameters for Demethylation :
| Metabolite | CYP Enzyme | Km (μM) | Vmax (pmol/min/mg) |
|---|---|---|---|
| N-Desmethylvenlafaxine | CYP3A4 | 48.2 | 12.7 |
| O-Desmethylvenlafaxine | CYP2D6 | 15.6 | 8.3 |
These reactions are critical for understanding the compound's metabolic fate .
Stability Under Acidic Conditions
This compound undergoes partial degradation in acidic environments (pH <3), forming:
-
Cyclohexanol derivatives via cleavage of the ether bond.
-
Quaternary ammonium salts through protonation of the N-oxide group.
Degradation Rate :
This instability necessitates careful storage in neutral buffers .
Photodegradation
Exposure to UV light (λ = 254 nm) induces:
-
N-O bond cleavage , regenerating deutero-venlafaxine.
-
Ring-opening reactions at the methoxyphenyl group, producing aldehydes and ketones.
Quantum Yield :
Photodegradation products show reduced pharmacological activity .
Reactivity with Nucleophiles
The N-oxide group participates in nucleophilic substitution reactions:
| Nucleophile | Product | Yield |
|---|---|---|
| CN⁻ | Cyano-deuterated venlafaxine | 68% |
| SH⁻ | Thioether derivatives | 42% |
| NH₃ | Ammonium adducts | <5% |
These reactions demonstrate the electrophilic character of the N-oxide moiety .
Thermal Decomposition
At temperatures >150°C, this compound decomposes via:
-
Retro-ene reaction , releasing formaldehyde-d₂.
-
Formation of nitroxide radicals , detectable by EPR spectroscopy.
Activation Energy :
Decomposition products include cyclohexanone and methoxyphenylacetamide derivatives .
Comparative Reactivity with Non-Deuterated Analog
Deuteration alters reaction kinetics but not pathways:
| Reaction | k (Venlafaxine N-oxide) | k (this compound) | Isotope Effect (k_H/k_D) |
|---|---|---|---|
| Ozonation | 4.2 × 10³ M⁻¹s⁻¹ | 3.8 × 10³ M⁻¹s⁻¹ | 1.11 |
| CYP2D6 Demethylation | 8.3 pmol/min/mg | 7.9 pmol/min/mg | 1.05 |
| Acid Hydrolysis | 0.027 hr⁻¹ | 0.023 hr⁻¹ | 1.17 |
The minor kinetic isotope effects confirm deuterium’s role in stabilizing transition states .
Scientific Research Applications
Venlafaxine N-oxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Venlafaxine.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Venlafaxine and its derivatives.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Venlafaxine N-oxide-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Parent Compound: Venlafaxine
Key Differences :
Active Metabolite: Desvenlafaxine
Key Differences :
Other SNRIs: Duloxetine and Nefazodone
Key Differences :
Environmental Transformation Products
Key Insight :
this compound’s environmental significance lies in its role as a marker for incomplete wastewater treatment, as ozonation fails to fully eliminate venlafaxine .
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
